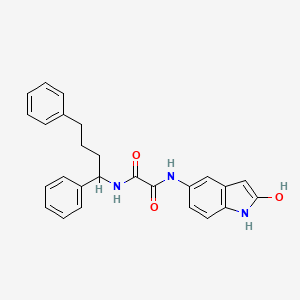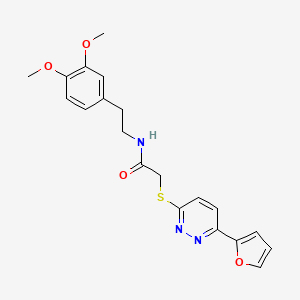
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as Compound A, is a chemical compound that has been extensively researched for its potential applications in the fields of medicine and pharmacology. It belongs to the class of dihydropyridine derivatives, which have been widely studied for their various biological activities.
Wirkmechanismus
The exact mechanism of action of N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling and regulation. It has also been found to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol and other lipids.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been found to have anti-inflammatory and antioxidant effects, reducing oxidative stress and inflammation in various tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide A is its potent biological activity, making it a valuable tool for studying various disease processes and signaling pathways. However, its complex synthesis and limited availability may pose challenges for researchers. Additionally, its potential toxicity and side effects must be carefully considered when conducting experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide A, including the development of more efficient synthesis methods, the exploration of its potential applications in other disease areas, and the investigation of its mechanisms of action at the molecular level. Additionally, further studies are needed to evaluate its safety and toxicity in vivo, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide A can be synthesized using a variety of methods, including the reaction of benzylamine with 2-furoyl chloride, followed by the addition of cyanomethyl magnesium bromide and subsequent reduction with sodium borohydride. Other methods involve the use of different reagents, such as dimethylformamide, thionyl chloride, and triethylamine.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide A has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders. In particular, it has been shown to have potent anti-cancer activity, inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have anti-diabetic effects, reducing blood glucose levels and improving insulin sensitivity. Additionally, it has been shown to have vasodilatory effects, improving blood flow and reducing blood pressure.
Eigenschaften
IUPAC Name |
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c20-10-11-22(13-14-5-2-1-3-6-14)19(24)15-8-9-16(21-18(15)23)17-7-4-12-25-17/h1-9,12H,11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUCPEYQAFNTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(NC2=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)
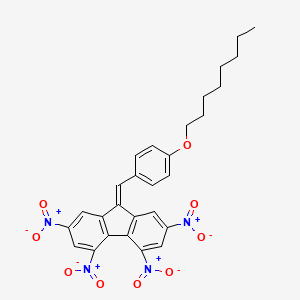

![2-(2-Methoxyphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771500.png)
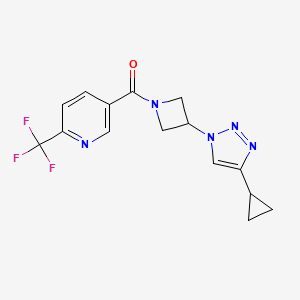

![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide](/img/structure/B2771508.png)


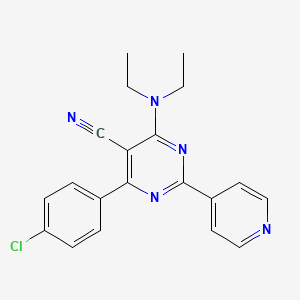
![ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2771512.png)
